molecular formula C14H10ClN3O2 B11490197 1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-

1,2,3-Benzotriazin-4(3H)-one, 3-[(4-chlorophenoxy)methyl]-

Cat. No.: B11490197
M. Wt: 287.70 g/mol
InChI Key: SULGDHNEBMZFNW-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazinone core with a chlorophenoxy methyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 3,4-dihydro-1,2,3-benzotriazin-4-one under acidic or basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinones, reduced benzotriazinone derivatives, and various substituted benzotriazinones depending on the nucleophile used .

Scientific Research Applications

3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved often include the modulation of signaling cascades and the alteration of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenoxy)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its benzotriazinone core, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10ClN3O2/c15-10-5-7-11(8-6-10)20-9-18-14(19)12-3-1-2-4-13(12)16-17-18/h1-8H,9H2

InChI Key

SULGDHNEBMZFNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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